molecular formula C11H18N2O2 B15497195 tert-butyl 3-(aminomethyl)-2H-pyridine-1-carboxylate

tert-butyl 3-(aminomethyl)-2H-pyridine-1-carboxylate

Cat. No.: B15497195
M. Wt: 210.27 g/mol
InChI Key: RQENNGWNQHOQBP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-2H-pyridine-1-carboxylate is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h4-6H,7-8,12H2,1-3H3

InChI Key

RQENNGWNQHOQBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC=C1)CN

Origin of Product

United States

Biological Activity

Tert-butyl 3-(aminomethyl)-2H-pyridine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 155893109

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in modulating specific biological pathways.

This compound acts primarily through interactions with G-protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses. The binding affinity and selectivity for specific receptors can influence its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of the compound. Key findings include:

  • Functional Groups : The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
  • Aminomethyl Substituent : This group may contribute to receptor binding through hydrogen bonding interactions.

A detailed SAR analysis can be summarized as follows:

Structural FeatureEffect on Activity
Tert-butyl GroupIncreases lipophilicity
Aminomethyl GroupEnhances receptor binding
Carboxylate FunctionalityMay influence solubility

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights that may apply to this compound.

  • Anti-inflammatory Activity :
    • A study demonstrated that similar pyridine derivatives exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess similar properties, warranting further investigation.
  • Anticancer Potential :
    • Research on pyridine-based compounds has shown promising anticancer activity through apoptosis induction in various cancer cell lines. The potential for this compound to influence cancer cell proliferation should be explored in vitro and in vivo.
  • Neuroprotective Effects :
    • Some derivatives have been reported to exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems. Investigating these effects could reveal therapeutic applications in neurodegenerative diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.